molecular formula C18H14BrN3O2S2 B10974652 5-bromo-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

5-bromo-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10974652
M. Wt: 448.4 g/mol
InChI Key: RPLQEGGEFLZVOJ-UHFFFAOYSA-N
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Description

5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a bromine atom, a naphthalene ring, a pyrazole ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of naphthalene to form 5-bromo-naphthalene, followed by the formation of the pyrazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-naphthalen-1-yl-nicotinamide
  • Indole derivatives
  • Naphthalene-1-boronic acid

Uniqueness

5-BROMO-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14BrN3O2S2

Molecular Weight

448.4 g/mol

IUPAC Name

5-bromo-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C18H14BrN3O2S2/c19-16-8-9-18(25-16)26(23,24)21-17-10-11-22(20-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-11H,12H2,(H,20,21)

InChI Key

RPLQEGGEFLZVOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NS(=O)(=O)C4=CC=C(S4)Br

Origin of Product

United States

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